

An In-depth Technical Guide on the Immunogenicity of 93-O17O Nanoparticles

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Compound of Interest

Compound Name: 93-O17O

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This technical guide provides a comprehensive overview of the immunogenic properties of **93-O17O** nanoparticles, with a focus on their potential as a vaccine delivery platform. The information presented is synthesized from key studies exploring their impact on humoral and cellular immunity.

Introduction to 93-O17O Nanoparticles

93-O17O nanoparticles are a type of lipidoid nanoparticle (LNP) that have shown promise in preclinical studies as a delivery vehicle for vaccine antigens.[1] These nanoparticles are formulated with specific lipids that contribute to their adjuvant properties, enhancing the immune response to co-administered antigens.[1] The inherent characteristics of nanoparticles, such as their size, shape, and surface properties, play a crucial role in their interaction with the immune system.[2][3][4] The **93-O17O** formulation, which includes the amine head lipidoid 93, has been identified as a potent inducer of antibody responses.[1] Understanding the immunogenicity of such nanoparticles is critical for the development of safe and effective nanomedicines and vaccines.[5][6]

Quantitative Data Summary

The immunogenicity of **93-O17O** nanoparticles has been evaluated in preclinical models, with key quantitative data summarized below. These tables highlight the antibody responses and T-

cell activation elicited by **93-O17O-F** nanoparticles when used to deliver the model antigen ovalbumin (OVA).

Table 1: Humoral Immune Response to OVA Formulated with **93-O17O-F** Nanoparticles

Formulation	Mean Total IgG Titer	Mean IgG1 Titer	Mean IgG2c Titer
OVA alone	Low	Low	Undetectable
OVA + Alum	Moderate	Moderate	Undetectable
OVA + 93-O17O-F	High	High	Undetectable
OVA + 93-O17O-F + cGAMP	High	High	High

Data synthesized from studies demonstrating the antibody response to different OVA formulations.[1] cGAMP is a STING agonist used as an additional adjuvant.

Table 2: Cellular Immune Response to OVA Formulated with **93-O17O-F** Nanoparticles

Formulation	Percentage of OVA-specific CD8+ T cells in Spleen	In vivo T-cell Killing Activity
OVA alone	Baseline	Low
OVA + Alum	Baseline	Low
OVA + 93-O17O-F	Intermediate	Intermediate
OVA + 93-O17S-F	Significantly Increased (~1.4%)	High
OVA + 93-O17S-F + cGAMP	Significantly Increased (~1.8%)	Very High

Data synthesized from studies evaluating T-cell responses.[1] Note that detailed cellular response data was more extensively reported for the related 93-O17S-F formulation, which showed superior T-cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunogenicity of **93-O17O** nanoparticles.

3.1. Nanoparticle Formulation and Antigen Encapsulation

- Materials: **93-O17O** lipidoid, helper lipids (e.g., cholesterol, DOPE), model antigen (e.g., Ovalbumin), optional adjuvant (e.g., cGAMP).
- Procedure:
 - The lipid components are dissolved in an organic solvent.
 - The aqueous phase containing the antigen and any additional adjuvant is prepared.
 - The organic and aqueous phases are mixed under controlled conditions (e.g., microfluidic mixing) to allow for self-assembly of the lipid nanoparticles, encapsulating the antigen.
 - The resulting nanoparticle suspension is purified and concentrated using techniques such as dialysis or tangential flow filtration.
 - The size and zeta potential of the formulated nanoparticles are characterized using dynamic light scattering.

3.2. In Vivo Immunization Studies

- Animal Model: C57BL/6 mice are typically used.
- Immunization Schedule:
 - A prime-boost strategy is often employed. Mice are immunized on day 0 (prime) and day 14 (boost).
 - The nanoparticle formulations are administered via a relevant route, such as intramuscular or subcutaneous injection.
- Sample Collection:

- Blood samples are collected at specified time points (e.g., day 21) to analyze serum antibody levels.
- Spleens may be harvested at the end of the study to assess cellular immune responses.

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

- Procedure:
 - ELISA plates are coated with the target antigen (e.g., OVA).
 - Plates are blocked to prevent non-specific binding.
 - Serial dilutions of serum samples from immunized mice are added to the plates.
 - Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for different IgG isotypes (e.g., total IgG, IgG1, IgG2c).
 - A substrate solution is added, and the colorimetric reaction is measured using a plate reader.
 - Antibody titers are determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[\[1\]](#)

3.4. In Vivo Cytotoxicity Assay for T-cell Killing Activity

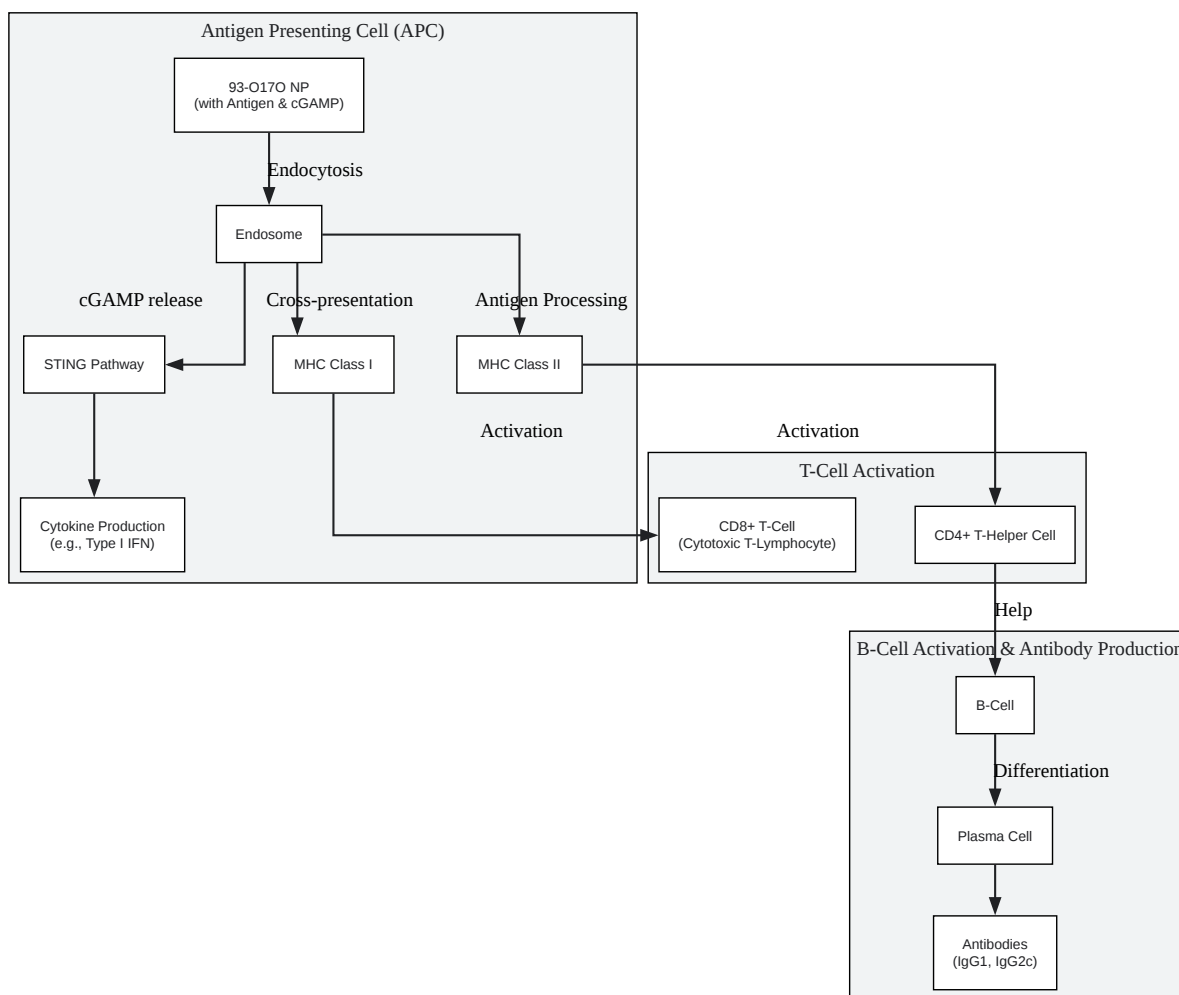
- Procedure:
 - Splenocytes from naive mice are divided into two populations.
 - One population is pulsed with the specific peptide antigen (e.g., SIINFEKL peptide from OVA) and labeled with a high concentration of a fluorescent dye (e.g., CFSE).
 - The other population is not pulsed with the peptide and is labeled with a low concentration of the same fluorescent dye.
 - The two populations are mixed in a 1:1 ratio and adoptively transferred into the immunized mice.

- After a set period (e.g., 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
- The percentage of specific killing is calculated based on the reduction in the peptide-pulsed, high-dye-labeled population relative to the control population.[1]

Signaling Pathways and Experimental Workflows

4.1. Proposed Immunostimulatory Pathway of **93-O17O** Nanoparticles

The immunogenicity of **93-O17O** nanoparticles is linked to their ability to be taken up by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of adaptive immune responses. The co-delivery of an antigen and, optionally, a pattern recognition receptor (PRR) agonist like cGAMP, can significantly enhance these responses.

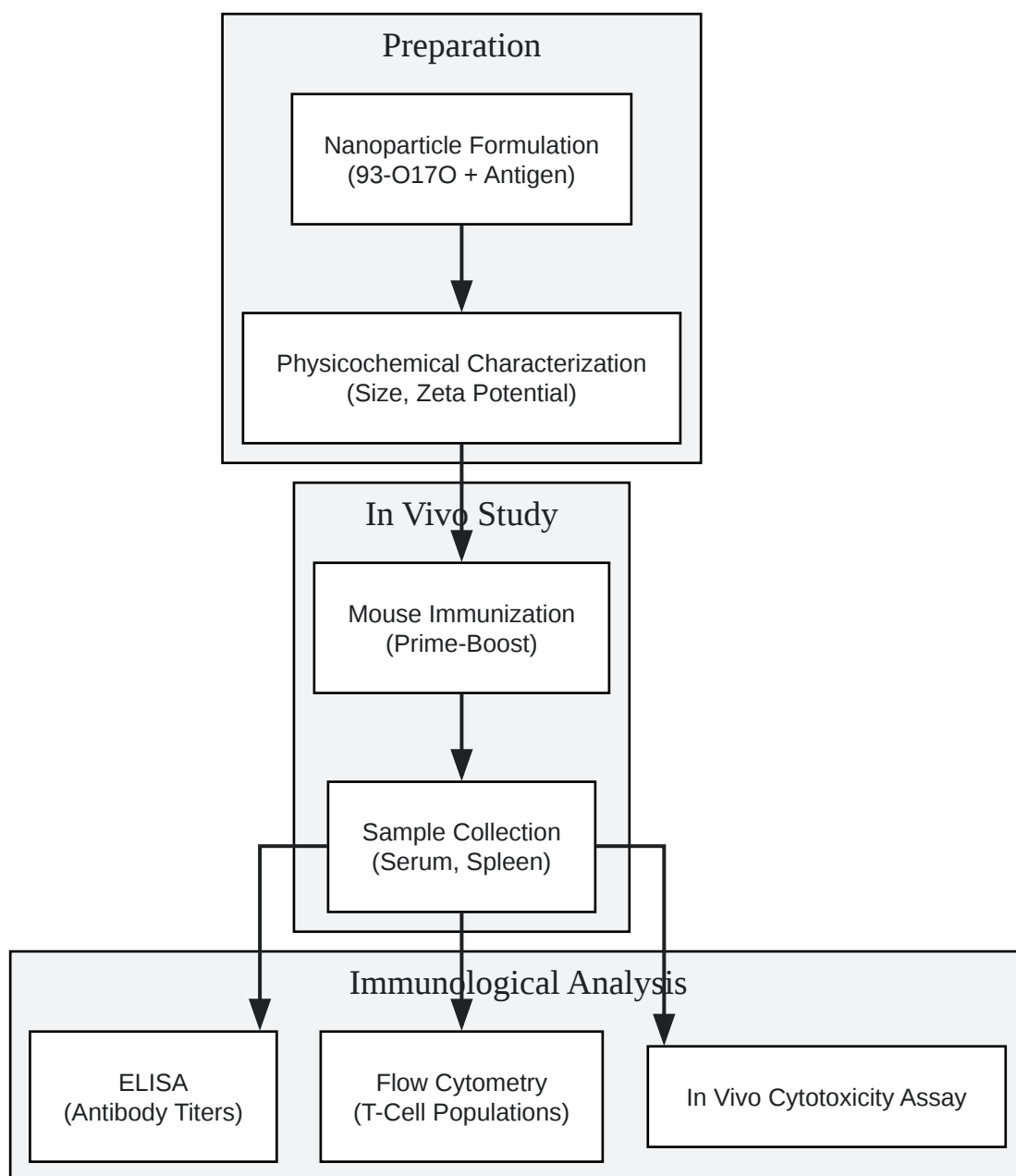


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Caption: Proposed signaling pathway for **93-O170** nanoparticle-mediated immune activation.

4.2. Experimental Workflow for Assessing Immunogenicity

The overall process for evaluating the immunogenicity of **93-O17O** nanoparticles follows a structured workflow from formulation to in vivo testing and subsequent immunological analysis.



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Caption: General experimental workflow for immunogenicity assessment.

Discussion

The data indicates that **93-O17O-F** nanoparticles are effective at inducing a strong humoral immune response, characterized by high titers of total IgG and IgG1 antibodies against the model antigen OVA.[1] This suggests a predominant T helper 2 (TH2) cell-biased response.[1] The production of IgG2c, which is indicative of a T helper 1 (TH1) response, was not significantly stimulated by **93-O17O-F** alone but was achieved with the co-formulation of the STING agonist cGAMP.[1] A TH1 response is often desirable for cancer vaccines as it is associated with the activation of cytotoxic T lymphocytes.[1]

While the related 93-O17S-F nanoparticle formulation demonstrated a more robust induction of IgG2c and CD8+ T-cell responses, **93-O17O-F** still represents a significant improvement over the use of the antigen alone or formulated with the conventional adjuvant alum.[1] The choice of nanoparticle formulation can therefore be tailored to the specific type of immune response desired for a particular vaccine application. Further research into the precise mechanisms by which **93-O17O** nanoparticles interact with immune cells will be beneficial for the rational design of next-generation vaccine delivery systems. The toxicological profile of any nanoparticle formulation is also a critical consideration for its clinical translation.[7][8]

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